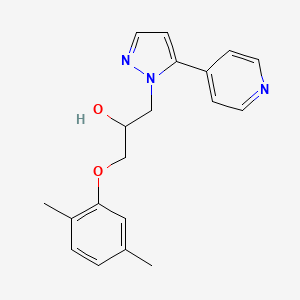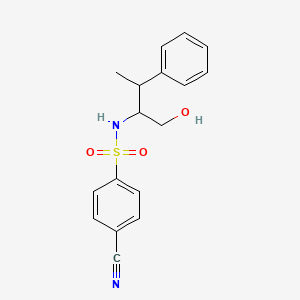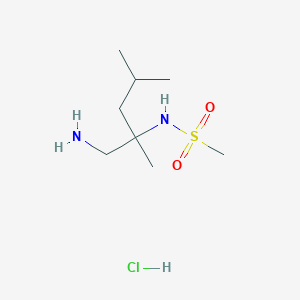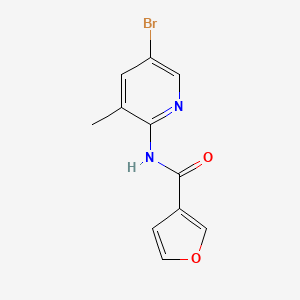![molecular formula C12H14BrN3 B7631005 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as BIM, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins, which are involved in the regulation of apoptosis (programmed cell death). The inhibition of BCL-2 family proteins has been shown to induce apoptosis in cancer cells, making BIM a promising candidate for cancer therapy.
Mecanismo De Acción
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline binds to the BH3-binding groove of BCL-2 family proteins, displacing pro-apoptotic proteins and promoting the activation of caspases, which are enzymes that initiate the apoptotic process. This compound has a high affinity for BCL-2, BCL-XL, and MCL-1, which are all anti-apoptotic proteins that are commonly overexpressed in cancer cells. By inhibiting these proteins, this compound can sensitize cancer cells to apoptosis and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition to its anti-tumor effects, this compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. This compound has a relatively short half-life in the body, which limits its potential for off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the role of BCL-2 family proteins in cancer. Its specificity for BCL-2 family proteins makes it a more targeted approach than traditional chemotherapy, which can have off-target effects. However, its short half-life and potential toxicity limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One area of interest is the development of more potent and selective BCL-2 family inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Finally, there is interest in exploring the use of this compound in combination with other anti-cancer agents to improve efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline involves several steps, starting with the reaction of 2-bromo-5-nitroaniline with methylamine to form 2-bromo-5-methylaminoaniline. This intermediate is then reacted with 1-methylimidazole and formaldehyde to form this compound. The synthesis of this compound has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound induces apoptosis in cancer cells by binding to BCL-2 family proteins and disrupting their anti-apoptotic function. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.
Propiedades
IUPAC Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-4-10(13)11(7-9)15-8-12-14-5-6-16(12)2/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRFFTMZJYKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)






![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)